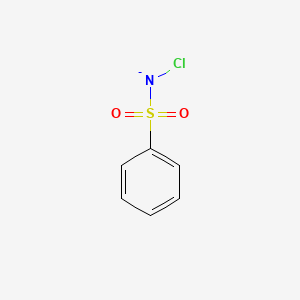

Chloro(phenylsulfonyl)azanide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

氯(苯磺酰基)氮化物可以通过苯磺酰胺与次氯酸钠反应合成。 反应通常在水性介质中于受控温度下进行,以确保形成所需的产物 . 工业生产方法涉及使用类似反应条件但优化参数以提高产量和纯度的规模化合成 .

化学反应分析

氯(苯磺酰基)氮化物经历几种类型的化学反应,包括:

氧化: 它可以被氧化形成磺酰氯和磺酰胺.

这些反应中常用的试剂包括次氯酸钠、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 . 这些反应形成的主要产物包括磺酰氯、磺酰胺和取代的芳香化合物 .

科学研究应用

Antimicrobial Applications

Chloro(phenylsulfonyl)azanide is primarily recognized for its antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism of action may involve:

- Disruption of Cell Wall Synthesis : Inhibiting the formation of bacterial cell walls.

- Interference with Metabolic Pathways : Affecting essential metabolic processes within bacterial cells.

Case Study: Antibacterial Efficacy

A study demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, showcasing its potential as a therapeutic agent against infections caused by such pathogens .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for producing pharmaceuticals and other organic compounds.

Comparison Table: Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Sodium this compound | Contains a chloro group and phenylsulfonyl | Effective against Gram-positive bacteria |

| Benzenesulfonamide | Lacks the chloro group | Primarily used as a sulfonamide antibiotic |

| Chloramine T | Similar chlorinated sulfonamide | Broader spectrum of antimicrobial activity |

| N-Chlorobenzenesulfonamide | Contains chlorine on benzene ring | More reactive due to additional chlorine |

Pharmaceutical Development

Recent research has highlighted the potential of this compound in developing new pharmaceutical agents targeting deubiquitylating enzymes (DUBs), which are implicated in various diseases, including neurodegenerative disorders . The compound's ability to inhibit these enzymes could lead to novel therapeutic strategies.

Cosmetic Formulations

This compound has also found applications in cosmetic formulations due to its antimicrobial properties. It can be incorporated into products to enhance stability and safety by preventing microbial contamination .

Example Application

In a study focused on cosmetic formulation principles, the inclusion of antimicrobial agents like this compound was shown to improve the shelf-life and safety profiles of topical products .

Environmental Applications

The compound is utilized in water treatment processes due to its disinfectant properties. It effectively reduces microbial load in drinking water systems, contributing to public health safety .

作用机制

氯(苯磺酰基)氮化物的作用机制涉及其释放氯的能力,氯充当氧化剂。 这种氧化特性使其能够破坏微生物中的细胞过程,导致其失活 . 分子靶标包括细胞蛋白和酶,它们被氧化并失去功能 .

相似化合物的比较

生物活性

Chloro(phenylsulfonyl)azanide, a compound within the sulfonamide family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

This compound can be characterized by its sulfonamide functional group, which is known for its broad spectrum of biological activities. The compound's structure includes a chlorine atom attached to a phenylsulfonyl group, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

-

Antimicrobial Activity

- Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For example, studies have shown that certain sulfonamide derivatives inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes critical for bacterial survival. Inhibition of these enzymes leads to the disruption of folate synthesis, ultimately causing bacterial cell death .

-

Anticancer Properties

- The anticancer potential of this compound has been explored through various in vitro studies. Compounds structurally related to it have demonstrated cytotoxic effects against multiple cancer cell lines. For instance, some derivatives showed growth inhibition percentages (GI%) ranging from 10.83% to 17.64% against cancer cell lines such as HCT-116 (colon cancer) and BT-549 (breast cancer) . Additionally, mechanisms involving DNA binding and receptor interactions have been noted, suggesting that these compounds may function through multiple pathways to exert their effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of sulfonamide derivatives, including this compound. The results indicated that certain compounds exhibited potent inhibition against both DHPS and DHFR enzymes, with IC50 values significantly lower than standard antibiotics. This suggests that modifications to the sulfonamide structure can enhance antimicrobial activity .

Case Study 2: Anticancer Activity

In another investigation, a related compound was tested against a panel of 60 human cancer cell lines as part of the National Cancer Institute's drug screening program. The compound demonstrated high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM across various cancer types, including leukemia and breast cancer . The study highlighted the importance of structural modifications in enhancing the anticancer properties of sulfonamide-based compounds.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (μg/mL) | Activity Level |

|---|---|---|---|

| 11a | DHPS | 2.76 | High |

| 11b | DHFR | 0.20 | Very High |

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | GI50 (μM) | Growth Inhibition (%) |

|---|---|---|---|

| 14g | K-562 (Leukemia) | 0.622 | 85 |

| 16c | MCF7 (Breast) | 1.81 | 75 |

属性

IUPAC Name |

benzenesulfonyl(chloro)azanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5H/q-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOKVUPZLWJNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNO2S- |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。